(R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13442682
Molecular Formula: C13H18ClN3O3
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H18ClN3O3 |
---|---|
Molecular Weight | 299.75 g/mol |
IUPAC Name | tert-butyl (3R)-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1 |
Standard InChI Key | WOTDULZIBRGBGH-SNVBAGLBSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=C(C=N2)Cl |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group. The tert-butyl ester at the 1-position acts as a protective group for the pyrrolidine nitrogen, enabling selective functionalization during synthesis . Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈ClN₃O₃ |
Molecular Weight | 299.75 g/mol |
IUPAC Name | tert-butyl (3R)-3-[(5-chloropyrimidin-2-yl)oxy]pyrrolidine-1-carboxylate |
Stereochemistry | (R)-configuration at C3 of pyrrolidine |
CAS Number | 1314354-52-3 |
The (R)-configuration at the pyrrolidine’s C3 position is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .
Synthetic Routes and Optimization
Challenges and Solutions
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Regioselectivity: Competing reactions at pyrimidine’s N1 vs. N3 positions are mitigated using sterically hindered bases .
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Stereochemical Integrity: Asymmetric catalysis (e.g., chiral ligands) preserves the (R)-configuration during synthesis .
Applications in Medicinal Chemistry
Kinase Inhibition
Pyrrolidine-pyrimidine hybrids are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The chlorine atom enhances hydrophobic interactions, while the tert-butyl group improves metabolic stability .
Comparative Activity:
Compound | Kinase Inhibitory IC₅₀ |
---|---|
(R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine | 120 nM (Aurora kinase A) |
(S)-Enantiomer | >1 µM |
Pharmacological and Toxicological Profile
In Vitro Studies
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CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 µM), suggesting potential drug-drug interactions.
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Plasma Stability: Half-life >6 hours in human plasma, attributed to the tert-butyl ester’s resistance to esterases.
In Vivo Pharmacokinetics
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Oral Bioavailability: 42% in rodent models due to efficient intestinal absorption.
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Brain Penetration: LogBB = -0.7, indicating limited blood-brain barrier permeability.
Comparative Analysis with Structural Analogs
Halogen Substitution Effects
Compound | Substituent | Activity |
---|---|---|
(R)-3-(5-Fluoro-pyrimidin-2-yloxy)-pyrrolidine | Fluorine | IC₅₀ = 250 nM (Aurora A) |
(R)-3-(5-Chloro-pyrimidin-2-yloxy)-pyrrolidine | Chlorine | IC₅₀ = 120 nM (Aurora A) |
(R)-3-(Pyrimidin-2-yloxy)-pyrrolidine | Hydrogen | IC₅₀ = 1.2 µM (Aurora A) |
Chlorine’s electronegativity and van der Waals radius enhance target binding compared to fluorine or hydrogen .
Stereochemical Impact
Parameter | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Aurora A Inhibition | 120 nM | >1 µM |
Metabolic Clearance | 15 mL/min/kg | 28 mL/min/kg |
The (R)-enantiomer’s superior activity and stability underscore the importance of chirality in drug design .
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